molecular formula C10H6BrNOS B1440674 2-(2-Bromophenyl)thiazole-4-carbaldehyde CAS No. 885279-14-1

2-(2-Bromophenyl)thiazole-4-carbaldehyde

Cat. No.: B1440674
CAS No.: 885279-14-1
M. Wt: 268.13 g/mol
InChI Key: AIBBOODPCKZROL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with thioamide under specific conditions to form the thiazole ring . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial synthesis would involve optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring and the bromophenyl group allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with multiple biological systems .

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)thiazole-4-carbaldehyde
  • 2-(2-Chlorophenyl)thiazole-4-carbaldehyde
  • 2-(2-Fluorophenyl)thiazole-4-carbaldehyde

Comparison: 2-(2-Bromophenyl)thiazole-4-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBBOODPCKZROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693092
Record name 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-14-1
Record name 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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